2,5-Dibromo-6-fluorobenzo[B]furan-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dibromo-6-fluorobenzo[B]furan-3(2H)-one is a synthetic organic compound belonging to the class of benzofurans. Benzofurans are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This compound, characterized by the presence of bromine and fluorine atoms, exhibits unique chemical properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-6-fluorobenzo[B]furan-3(2H)-one typically involves the bromination and fluorination of benzo[B]furan derivatives. One common method includes the bromination of 6-fluorobenzo[B]furan-3(2H)-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 5 positions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromo-6-fluorobenzo[B]furan-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding debrominated products.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution with amines can produce aminated derivatives .
Scientific Research Applications
2,5-Dibromo-6-fluorobenzo[B]furan-3(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for anti-tumor and anti-viral agents.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-6-fluorobenzo[B]furan-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access . The pathways involved in its action depend on the specific biological context and target molecules.
Comparison with Similar Compounds
2,5-Dibromo-4-fluorobenzo[d]thiazole: Similar in structure but contains a thiazole ring instead of a furan ring.
4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole: Contains additional fluorine atoms and a thiadiazole ring.
Uniqueness: 2,5-Dibromo-6-fluorobenzo[B]furan-3(2H)-one is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms on a benzofuran scaffold. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C8H3Br2FO2 |
---|---|
Molecular Weight |
309.91 g/mol |
IUPAC Name |
2,5-dibromo-6-fluoro-1-benzofuran-3-one |
InChI |
InChI=1S/C8H3Br2FO2/c9-4-1-3-6(2-5(4)11)13-8(10)7(3)12/h1-2,8H |
InChI Key |
HEEQRFZSSWMGRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Br)F)OC(C2=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.